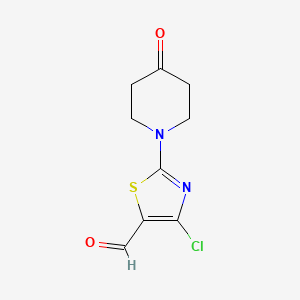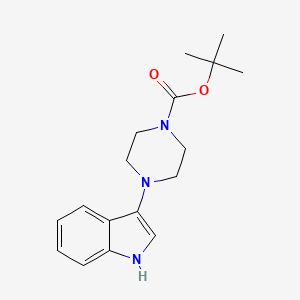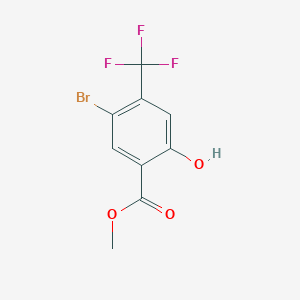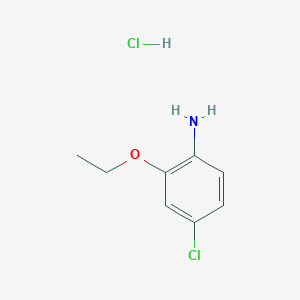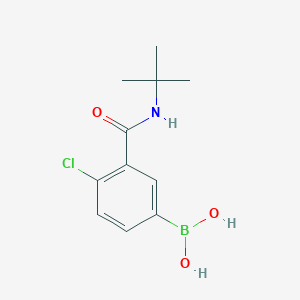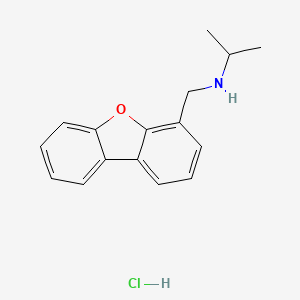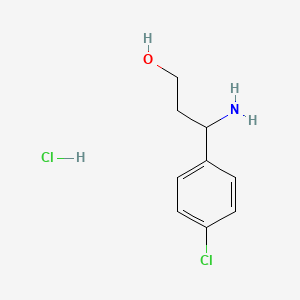![molecular formula C8H13Cl2N3 B1418758 [2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine CAS No. 1177292-42-0](/img/structure/B1418758.png)
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine
Übersicht
Beschreibung
“[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine” is a chemical compound with the CAS number 1177292-42-0 . It is used in various chemical reactions and has been mentioned in different scientific literature .
Synthesis Analysis
The synthesis of “[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine” and similar compounds is a topic of interest in the field of chemistry . Imidazole, a related compound, was first synthesized from glyoxal and ammonia . The synthesis of these compounds is important as they have a broad range of chemical and biological properties .Molecular Structure Analysis
The molecular structure of “[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine” is complex, with several atoms including carbon, nitrogen, and hydrogen . It is a part of the imidazole group, which is a five-membered heterocyclic moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine” include a predicted boiling point of 308.5±42.0 °C, a predicted density of 1.37±0.1 g/cm3, and a predicted pKa of 8.36±0.10 .Wissenschaftliche Forschungsanwendungen
-
Imidazole Containing Compounds in Therapeutics
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Method : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Antileishmanial and Antimalarial Evaluation
- Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
- Method : The compound was evaluated for its antipromastigote activity in vitro .
- Results : The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
-
Cytotoxic Efficiency of Synthesized Derivatives
- Application : A close investigation of results from synthesized derivatives exhibited in vitro cytotoxic efficiency .
- Method : The synthesized derivatives were evaluated for their in vitro cytotoxic efficiency .
- Results : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
-
- Application : Compounds with similar structures have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
- Method : The compounds were tested against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
- Results : The results of this study are not specified in the source, but the implication is that some level of anti-tubercular activity was observed .
-
Inhibition of RET Signaling in Cancer Cells
- Application : Certain compounds can inhibit RET signaling in cancer cells with RET mutations .
- Method : The compound BLU-667 was tested in vitro against cancer cells with RET mutations .
- Results : BLU-667 was found to inhibit RET signaling more effectively than other multi-kinase inhibitors, and it inhibited the proliferation of cell lines with RET mutations .
-
- Application : Synthesized derivatives of similar compounds have been evaluated for their in vitro cytotoxic efficiency .
- Method : The synthesized derivatives were tested for their cytotoxic activity compared to a standard reference drug .
- Results : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
-
Anti-Inflammatory and Antipyretic Activities
- Application : Compounds with similar structures have been synthesized and evaluated for their anti-inflammatory and antipyretic activities .
- Method : The compounds were tested for their ability to reduce inflammation and fever .
- Results : The results of this study are not specified in the source, but the implication is that some level of anti-inflammatory and antipyretic activity was observed .
-
- Application : Compounds with similar structures have been synthesized and evaluated for their antioxidant activities .
- Method : The compounds were tested for their ability to neutralize harmful free radicals .
- Results : The results of this study are not specified in the source, but the implication is that some level of antioxidant activity was observed .
-
Antifungal and Ulcerogenic Activities
- Application : Compounds with similar structures have been synthesized and evaluated for their antifungal and ulcerogenic activities .
- Method : The compounds were tested for their ability to inhibit the growth of fungi and induce ulcers .
- Results : The results of this study are not specified in the source, but the implication is that some level of antifungal and ulcerogenic activity was observed .
Eigenschaften
IUPAC Name |
2-(4,5-dichloro-3-methylpyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2N3/c1-3-6(4-11)13-8(10)7(9)5(2)12-13/h6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSLOOFGKJYNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C(=C(C(=N1)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210981 | |
| Record name | 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine | |
CAS RN |
1177292-42-0 | |
| Record name | 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177292-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-β-ethyl-3-methyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



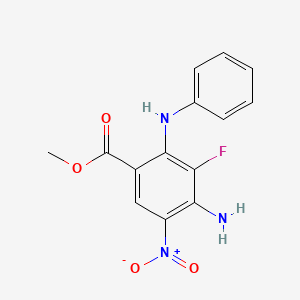
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)
![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)
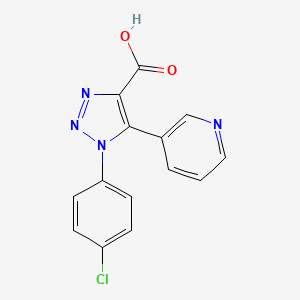
![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)
